molecular formula C16H24N2O3 B12521671 3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde CAS No. 687635-75-2

3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde

Cat. No.: B12521671
CAS No.: 687635-75-2
M. Wt: 292.37 g/mol
InChI Key: UIQSXFRSFWMZJH-UHFFFAOYSA-N
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Description

3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is an organic compound with the molecular formula C16H24N2O3 It is a benzaldehyde derivative that features a methoxy group and a piperazine moiety

Preparation Methods

The synthesis of 3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like potassium carbonate.

    Synthetic Route: The 3-methoxybenzaldehyde undergoes a nucleophilic substitution reaction with 4-methylpiperazine to form the desired product.

Chemical Reactions Analysis

3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde can be compared with similar compounds, such as:

Properties

CAS No.

687635-75-2

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

3-methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde

InChI

InChI=1S/C16H24N2O3/c1-17-7-9-18(10-8-17)6-3-11-21-15-5-4-14(13-19)12-16(15)20-2/h4-5,12-13H,3,6-11H2,1-2H3

InChI Key

UIQSXFRSFWMZJH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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